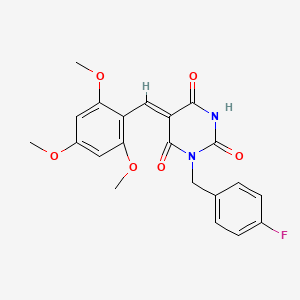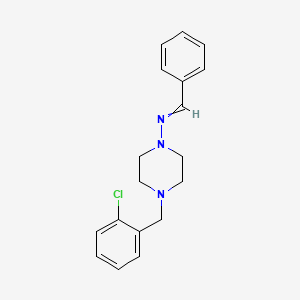![molecular formula C15H11BrF3NO B6102844 2-(4-bromophenyl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B6102844.png)
2-(4-bromophenyl)-N-[2-(trifluoromethyl)phenyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-bromophenyl)-N-[2-(trifluoromethyl)phenyl]acetamide, also known as BPTA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields of research.
作用機序
2-(4-bromophenyl)-N-[2-(trifluoromethyl)phenyl]acetamide works by binding to the active site of HDAC6, thereby inhibiting its activity. HDAC6 is involved in the regulation of various cellular processes, including protein degradation, cell motility, and immune responses. Inhibition of HDAC6 by this compound has been shown to lead to an increase in acetylated tubulin levels, which in turn affects cell motility and the immune response.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In addition to its inhibition of HDAC6, it has been shown to affect the expression of various genes involved in cell cycle regulation and apoptosis. This compound has also been shown to have anti-inflammatory effects, which may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis.
実験室実験の利点と制限
One advantage of using 2-(4-bromophenyl)-N-[2-(trifluoromethyl)phenyl]acetamide in lab experiments is its potency as an HDAC6 inhibitor. This allows for smaller amounts of the compound to be used, which can be beneficial in terms of cost and ease of handling. However, one limitation of this compound is its relatively short half-life, which can make it difficult to use in certain experiments.
将来の方向性
There are many potential future directions for research involving 2-(4-bromophenyl)-N-[2-(trifluoromethyl)phenyl]acetamide. One area of interest is the development of more potent and selective HDAC6 inhibitors based on the structure of this compound. Another area of interest is the investigation of the effects of this compound on other cellular processes, such as autophagy and DNA damage response. Additionally, the use of this compound in combination with other drugs or therapies may have synergistic effects that could be explored in future research.
Conclusion
In conclusion, this compound is a chemical compound that has potential applications in various fields of scientific research. Its inhibition of HDAC6 has implications for the treatment of cancer and neurodegenerative diseases, and its anti-inflammatory effects may be useful in the treatment of inflammatory diseases. While there are limitations to its use in lab experiments, there are many potential future directions for research involving this compound.
合成法
2-(4-bromophenyl)-N-[2-(trifluoromethyl)phenyl]acetamide can be synthesized through a multi-step process that involves the reaction of 4-bromobenzyl bromide with 2-(trifluoromethyl)aniline to form the intermediate product, 4-bromo-N-(2-(trifluoromethyl)phenyl)benzamide. This intermediate is then reacted with acetic anhydride to yield this compound.
科学的研究の応用
2-(4-bromophenyl)-N-[2-(trifluoromethyl)phenyl]acetamide has been used in a variety of scientific research applications, including drug discovery, chemical biology, and medicinal chemistry. It has been shown to be a potent inhibitor of the enzyme histone deacetylase 6 (HDAC6), which has implications for the treatment of cancer and neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
IUPAC Name |
2-(4-bromophenyl)-N-[2-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrF3NO/c16-11-7-5-10(6-8-11)9-14(21)20-13-4-2-1-3-12(13)15(17,18)19/h1-8H,9H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNEPZEXQXZTFLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)NC(=O)CC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrF3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(3,5-dimethyl-1-piperidinyl)sulfonyl]-2-thiophenecarboxamide](/img/structure/B6102768.png)
![2-[1-(2-fluorobenzyl)-4-(1,3-thiazol-2-ylmethyl)-2-piperazinyl]ethanol](/img/structure/B6102772.png)
![1-[3-({[1-(4-fluorophenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-yl]amino}methyl)phenyl]ethanone](/img/structure/B6102777.png)
![7-chloro-4-{[2-(2-methoxyethyl)-1,3-benzoxazol-6-yl]carbonyl}-2,3,4,5-tetrahydro-1,4-benzoxazepine](/img/structure/B6102780.png)
![ethyl 2-{[(allylamino)carbonothioyl]amino}-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B6102786.png)
![6-{[(4-chlorophenyl)thio]methyl}-2-(1-piperidinyl)-4(3H)-pyrimidinone](/img/structure/B6102794.png)

![1'-benzyl-N-[(3-methyl-4-pyridinyl)methyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B6102820.png)
![N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-3-fluorobenzamide](/img/structure/B6102822.png)
![6-methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine 2-butenedioate](/img/structure/B6102828.png)

![[4-(2-chlorobenzyl)-1-(1,4-dithiepan-6-yl)-4-piperidinyl]methanol](/img/structure/B6102836.png)
![1-[4-(2-iodo-4-methylphenoxy)butyl]-4-methylpiperidine oxalate](/img/structure/B6102860.png)
![6-[4-(1-azepanylcarbonyl)-1-piperidinyl]-3-phenyl[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B6102874.png)